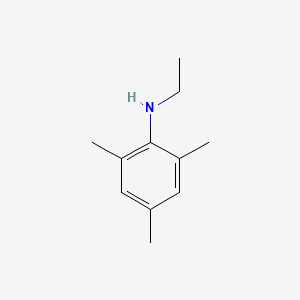

N-ethyl-2,4,6-trimethylaniline

Descripción general

Descripción

N-ethyl-2,4,6-trimethylaniline is an organic compound belonging to the class of aromatic amines It is characterized by the presence of an ethyl group attached to the nitrogen atom of 2,4,6-trimethylaniline

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-ethyl-2,4,6-trimethylaniline typically involves the alkylation of 2,4,6-trimethylaniline with ethyl halides under basic conditions. The reaction can be represented as follows:

2,4,6-Trimethylaniline+Ethyl Halide→this compound

Commonly used bases include sodium hydroxide or potassium carbonate, and the reaction is often carried out in an organic solvent such as ethanol or acetone.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding nitroso or nitro compounds.

Reduction: The compound can be reduced to form secondary amines or other derivatives.

Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to various substituted products.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

Reduction: Catalytic hydrogenation using palladium or platinum catalysts is a typical method.

Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of secondary amines.

Substitution: Formation of halogenated aromatic compounds.

Aplicaciones Científicas De Investigación

Applications in Organic Synthesis

2.1. Precursor for Pharmaceuticals

N-ethyl-2,4,6-trimethylaniline serves as a precursor in the synthesis of various pharmaceuticals. Its derivatives have been utilized in the preparation of compounds with biological activity, including potential HIV inhibitors through the formation of iminium ions and subsequent reactions such as the Mannich reaction .

2.2. Synthesis of Dyes

This compound is also used in the dye industry. It can be involved in the production of azo dyes and other colorants due to its ability to undergo diazotization reactions, which are critical in dye synthesis .

Material Science Applications

3.1. Conductive Polymers

This compound has been investigated for its role in the development of conductive polymers. These materials are essential for applications in electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of this compound into polymer matrices enhances their electrical conductivity and stability .

3.2. Sorbents for Environmental Remediation

Research has shown that derivatives of this compound can be used to create nanocomposite sorbents capable of removing heavy metals from wastewater. These materials leverage the amine groups for chelation with metal ions, thus facilitating environmental cleanup efforts .

Case Study 1: Synthesis of HIV Inhibitors

A study detailed the use of this compound derivatives in synthesizing compounds that inhibit HIV replication. The research outlined a multi-step synthetic pathway where iminium ions derived from this compound were key intermediates leading to active pharmaceutical ingredients .

Case Study 2: Development of Conductive Polymers

In another study focusing on conductive polymers, this compound was polymerized to form a conductive material that demonstrated enhanced charge transport properties compared to traditional conductive polymers. This advancement has implications for improving the efficiency of electronic devices .

Data Tables

Mecanismo De Acción

The mechanism of action of N-ethyl-2,4,6-trimethylaniline involves its interaction with various molecular targets. The ethyl group attached to the nitrogen atom can influence the compound’s reactivity and binding affinity. The aromatic ring allows for π-π interactions with other aromatic systems, which can be crucial in its biological and chemical activities.

Comparación Con Compuestos Similares

2,4,6-Trimethylaniline: Lacks the ethyl group, making it less bulky and potentially less reactive in certain contexts.

N-methyl-2,4,6-trimethylaniline: Contains a methyl group instead of an ethyl group, which can affect its steric and electronic properties.

Actividad Biológica

N-ethyl-2,4,6-trimethylaniline is an aromatic amine with significant biological activity, particularly concerning its carcinogenic potential and metabolic effects. This article delves into the compound's biological effects based on various studies, highlighting its toxicological profile, mutagenicity, and implications for human health.

- Chemical Formula : C₉H₁₃N

- Molecular Weight : 135.21 g/mol

- CAS Number : 88-05-1

Carcinogenicity

Numerous studies have assessed the carcinogenic potential of this compound. Key findings include:

- Animal Studies : Long-term feeding studies in both rats and mice have demonstrated a significant increase in various tumors:

| Study Type | Species | Dose (mg/kg diet) | Tumor Type | Incidence (Experimental/Control) |

|---|---|---|---|---|

| Long-term Feeding Study | Male Rats | 250 - 500 | Hepatocellular carcinoma | 8/21 (vs 0/16 control) |

| Long-term Feeding Study | Male Mice | 500 - 1000 | Hepatomas | 9/13 (vs 0/14 control) |

| Two-Year Study | Male Rats | Unspecified | Cholangiocarcinomas | 7/50 (vs 2/111 control) |

Methemoglobinemia and Anemia

This compound has been shown to induce methemoglobinemia and anemia in animal models. These conditions are indicative of the formation of N-hydroxylated metabolites, which are crucial in the activation of carcinogenic aromatic amines .

Mutagenicity

The compound exhibits mutagenic properties across several assays:

- Salmonella typhimurium Tests : Weak mutagenicity was observed.

- Drosophila melanogaster Wingspot Test : The compound was found to be mutagenic.

- Thioguanine Resistance Test : Positive results were noted in cultured fibroblasts .

The biological activity of this compound is primarily attributed to its metabolic conversion to reactive intermediates. The formation of N-hydroxylated metabolites plays a pivotal role in its carcinogenicity. These metabolites can interact with cellular components leading to DNA damage and tumorigenesis .

Case Studies

- Hepatocellular Carcinoma in Rats : A study involving long-term dietary exposure revealed a direct correlation between dosage and tumor incidence in male rats.

- Genotoxicity Assessment : Research indicated that this compound caused DNA damage in various assays, reinforcing its classification as a genotoxic agent .

Propiedades

IUPAC Name |

N-ethyl-2,4,6-trimethylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N/c1-5-12-11-9(3)6-8(2)7-10(11)4/h6-7,12H,5H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWQGXEYMRLFLPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=C(C=C(C=C1C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40562576 | |

| Record name | N-Ethyl-2,4,6-trimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40562576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71182-65-5 | |

| Record name | N-Ethyl-2,4,6-trimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40562576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.